
3-(Difluoromethyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) based on isonicotinic acid have been developed for various applications, including magnetic studies and moisture stability. The design of these MOFs involves using isonicotinic acid as a linker to construct coordination complexes, enhancing the MOF's surface area, pore volume, and pore size, thereby increasing its catalytic activity. These MOFs demonstrate properties such as antiferromagnetic behavior and spin-canting antiferromagnetic ordering with soft-magnetic behavior (Zhou et al., 2020).
Photocatalytic Degradation
Isonicotinic acid has been employed in the synthesis of hybrid materials aimed at environmental applications, such as the efficient degradation of methylene blue. This application leverages the photocatalytic properties of MOFs modulated with isonicotinic acid, demonstrating significant degradation efficiency under visible light irradiation (Zulys et al., 2022).
Luminescence and Sensing
The luminescent properties of isonicotinic acid complexes are explored for potential applications in fluorescence probing and sensing. These complexes have been integrated into the design of materials with excellent fluorescence properties, contributing to studies on microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005). Furthermore, EuIII-based MOFs with isonicotinic acid demonstrate dual-emission luminescence behavior, offering a novel approach for the selective detection of nitroaromatic pollutants in water (Zhang et al., 2019).
Chemical Synthesis and Material Design
Research on isonicotinic acid derivatives includes the development of new pro-chelating agents for the inhibition of iron-promoted hydroxyl radical formation, showcasing its application in mitigating oxidative stress (Charkoudian et al., 2006). Additionally, isonicotinic acid has been utilized in the synthesis of coordination complexes with metals like silver, revealing properties suitable for constructing multi-dimensional metal-organic coordination networks (Teo et al., 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that isoniazid, a compound structurally related to 3-(difluoromethyl)isonicotinic acid, is known to target mycobacterium tuberculosis
Mode of Action
Difluoromethylated compounds have been shown to inhibit histone deacetylase 6 (hdac6) via a two-step slow-binding mechanism . This suggests that this compound might interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
Difluoromethylation processes have been studied extensively and are known to involve various biochemical pathways
Result of Action
It’s worth noting that difluoromethylated compounds have been shown to have antifungal activities , suggesting that this compound might have similar effects
Action Environment
It’s known that the environment can significantly impact the action of various chemical compounds
Propriétés
IUPAC Name |
3-(difluoromethyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)5-3-10-2-1-4(5)7(11)12/h1-3,6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSCJCYJGRKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

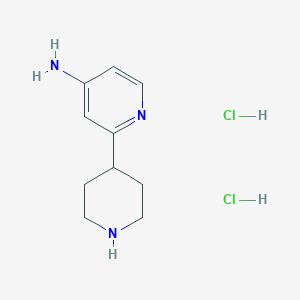
![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)
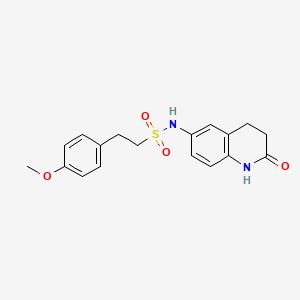
![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)
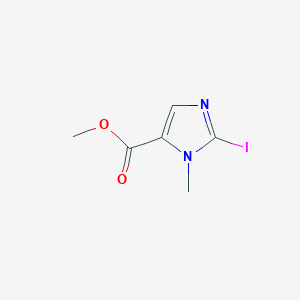
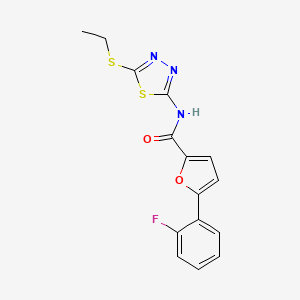
![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)
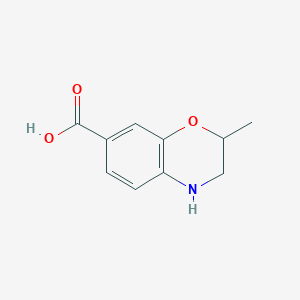

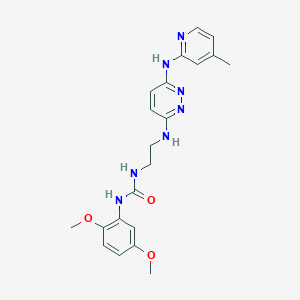

![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2886706.png)
